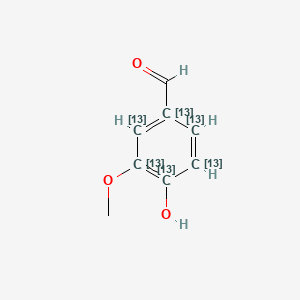
Vanillin-13C6
概要
説明
Vanillin-13C6, also known as p-Vanillin-13C6, is the 13C labeled version of Vanillin . It is a single molecule extracted from vanilla beans and is widely used in perfume, food, and medicine . It is a popular odor and is also used for research purposes .
Synthesis Analysis
Vanillin-13C6 is synthesized from various precursors such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids . The synthesis involves a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems .
Molecular Structure Analysis
The molecular structure of Vanillin-13C6 is similar to that of Vanillin, with the only difference being the presence of the 13C isotope . The molecular weight of Vanillin-13C6 is 158.10 .
Chemical Reactions Analysis
Vanillin-13C6 undergoes various chemical reactions. For instance, it has been found that vanillin can activate genes responsible for the biosynthesis of vanillin in vanilla orchids, leading to increased levels of vanillin production .
Physical And Chemical Properties Analysis
Vanillin-13C6 shares similar physical and chemical properties with Vanillin. It is a solid substance at room temperature . It has a characteristic vanilla odor and flavor .
科学的研究の応用
Food Industry
Vanillin, a highly regarded flavor compound, has earned widespread recognition for its natural and aromatic qualities . It is used extensively in the food industry, not just as a flavoring agent, but also in food preservation and packaging .
Biological Synthesis
Vanillin synthesis encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . Different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids are used in the synthesis of vanillin .
Antioxidant Properties
Vanillin possesses several biological properties, serving as an antioxidant . Antioxidants help protect the body from damage caused by harmful molecules called free radicals.
Anti-inflammatory Agent
Vanillin also serves as an anti-inflammatory agent . This means it can help reduce inflammation in the body, which is a key factor in many chronic diseases.
Antimicrobial Agent
Vanillin has antimicrobial properties , meaning it can kill or inhibit the growth of microorganisms such as bacteria, fungi, and viruses.
Neuroprotection
Recent studies have shown that vanillin has neuroprotective properties . This means it can help protect nerve cells against damage, degeneration, or impairment of function.
Anticarcinogenic Properties
Vanillin has been found to have anticarcinogenic properties , meaning it could potentially help prevent the development of cancer.
Gene Expression Regulation
Vanillin and its synthetic analogues are found to regulate gene expression and exhibit biological activities .
作用機序
Target of Action
Vanillin-13C6, a 13C labeled form of vanillin , primarily targets the antioxidant defense system in the body . It interacts with enzymes such as catalase , superoxide dismutase (SOD) , and glutathione , which play crucial roles in neutralizing harmful free radicals .
Mode of Action
Vanillin-13C6 exerts its action by modulating the activities of these antioxidant enzymes. It has been found to ameliorate the reduced glutathione level , and enhance the activities of SOD and catalase . This results in a decrease in the levels of malondialdehyde and nitric oxide, which are markers of oxidative stress . Additionally, it inhibits acetylcholinesterase and butyrylcholinesterase activities, while elevating ATPase activity .
Biochemical Pathways
Vanillin-13C6 affects several biochemical pathways. It leads to the restoration of oxidative-depleted metabolites and reactivates the pentose phosphate and purine metabolism pathways . It also activates pathways for histidine and selenoamino metabolisms .
Pharmacokinetics
It’s known that vanillin can enhance the passive transport rate and absorption of drugs with moderate oral bioavailability . This suggests that vanillin may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The modulation of antioxidant enzyme activities by Vanillin-13C6 results in a neuroprotective effect against oxidative brain damage . It also confers a protective effect on Fe2±induced brain tissues damage . These effects are attributed to the compound’s potent antioxidant properties .
Action Environment
The action of Vanillin-13C6 can be influenced by environmental factors. For instance, it has been found to enhance the passive transport rate and absorption of drugs, suggesting that its efficacy could be influenced by factors affecting drug absorption . .
将来の方向性
特性
IUPAC Name |
4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i2+1,3+1,4+1,6+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOGOJBHIARFG-BOCFXHSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745797 | |
| Record name | 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanillin-13C6 | |
CAS RN |
201595-58-6 | |
| Record name | 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

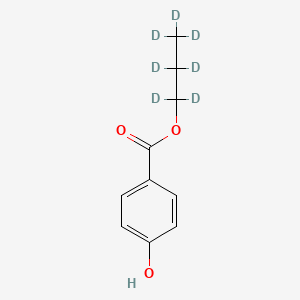
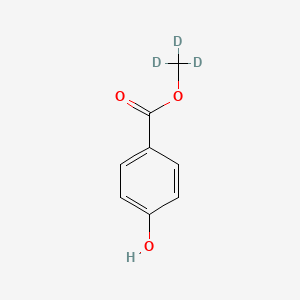
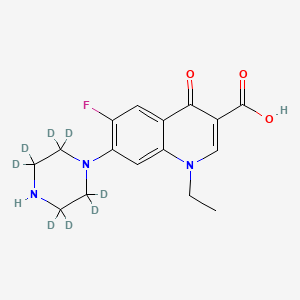
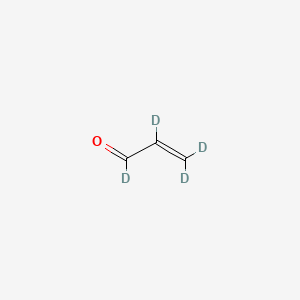

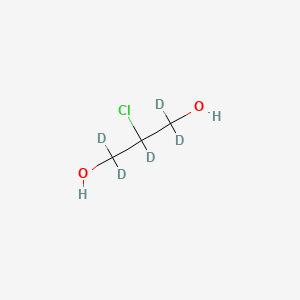
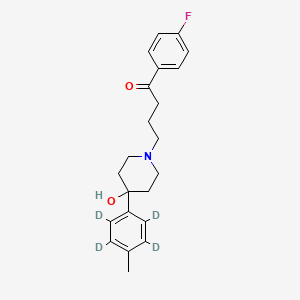
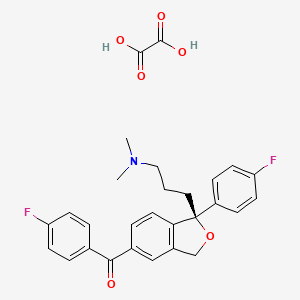
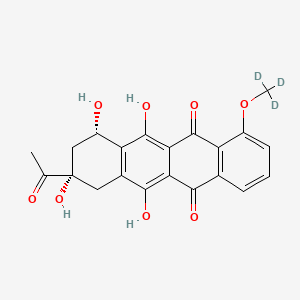
![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)
![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)